
N-Hexyl-N,N-dimethylhexan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N,N-dimethylhexan-1-aminium acetate is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a hexyl group, two dimethyl groups, and an acetate ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate typically involves the reaction of N,N-dimethylhexylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-Dimethylhexylamine Synthesis: N,N-Dimethylhexylamine is synthesized by reacting hexylamine with dimethyl sulfate or methyl iodide under basic conditions.
Quaternization Reaction: The synthesized N,N-dimethylhexylamine is then reacted with acetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N,N-dimethylhexan-1-aminium acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate ion can be substituted with other anions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions .
Scientific Research Applications
N-Hexyl-N,N-dimethylhexan-1-aminium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hexyl-N,N-dimethylhexan-1-aminium acetate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications . The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and ion transport disruption .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhexylamine: A precursor in the synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate.
Hexyl Acetate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds .
Properties
CAS No. |
144002-85-7 |
|---|---|
Molecular Formula |
C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
dihexyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C14H32N.C2H4O2/c1-5-7-9-11-13-15(3,4)14-12-10-8-6-2;1-2(3)4/h5-14H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
CFHXJHPHQBHBRF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


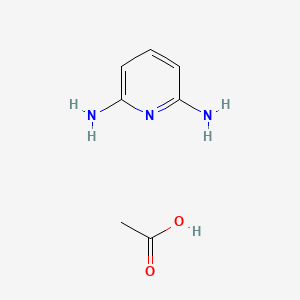

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
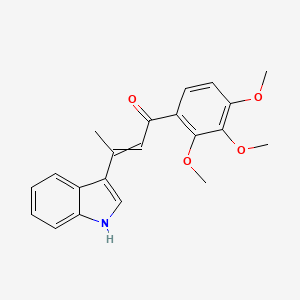
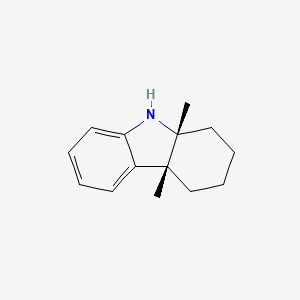
![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
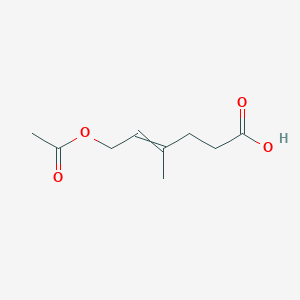
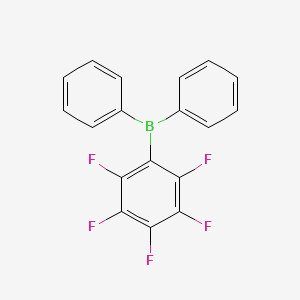
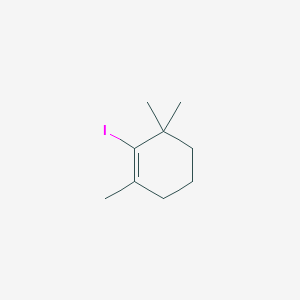
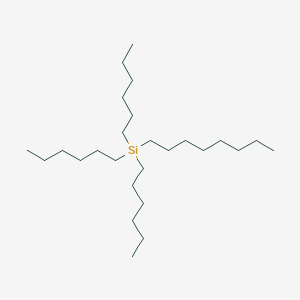
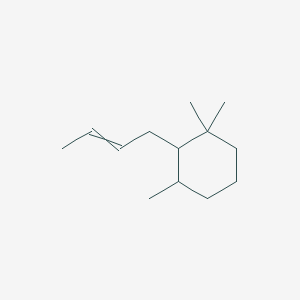
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
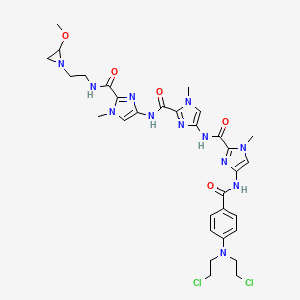
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
